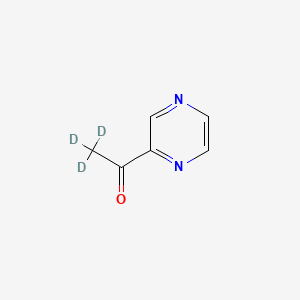

Acetylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

125.14 g/mol |

IUPAC Name |

2,2,2-trideuterio-1-pyrazin-2-ylethanone |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-4-7-2-3-8-6/h2-4H,1H3/i1D3 |

InChI Key |

DBZAKQWXICEWNW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=NC=CN=C1 |

Canonical SMILES |

CC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Acetylpyrazine-d3 chemical properties and structure

An In-depth Technical Guide to Acetylpyrazine-d3

Introduction

This compound is the deuterated form of acetylpyrazine, a naturally occurring compound found in various foods such as seeds, nuts, and meats. In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like this compound serve as invaluable tools. The incorporation of deuterium (a heavy isotope of hydrogen) provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis or as a tracer to investigate the metabolic fate and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of this compound for researchers and scientists.

Chemical Properties and Structure

The key physicochemical properties of this compound are summarized below. For comparative purposes, the properties of its non-deuterated counterpart, Acetylpyrazine, are also included. Deuteration has a minimal effect on the compound's chemical properties but is critical for its applications in mass spectrometry-based analysis.

| Property | This compound | Acetylpyrazine (for comparison) |

| Molecular Formula | C₆H₃D₃N₂O | C₆H₆N₂O |

| Molecular Weight | 125.14 g/mol | 122.127 g/mol |

| Appearance | - | Yellow-brown powder |

| Melting Point | Not specified; expected to be similar to Acetylpyrazine. | 75–78 °C |

| Boiling Point | Not specified; expected to be similar to Acetylpyrazine. | 78–79 °C (at 8 mmHg) |

| Solubility | - | Soluble in water and organic solvents. |

| CAS Number | 106162-18-9 | 22047-25-2 |

The chemical structure of this compound consists of a pyrazine ring substituted with a deuterated acetyl group.

-

IUPAC Name: 1-(Pyrazin-2-yl)ethan-1-one-d₃

-

SMILES: [2H]C([2H])([2H])C(C1=NC=CN=C1)=O

Caption: 2D structure of this compound.

Applications in Research and Drug Development

This compound is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. The deuterium labeling makes it chemically identical to the endogenous or unlabeled analyte but mass-shifted, allowing for precise quantification.

Deuteration can also alter the metabolic profile of a compound, sometimes leading to improved pharmacokinetic properties by slowing down metabolism at the site of deuteration. This makes deuterated compounds themselves potential therapeutic candidates. While Acetylpyrazine is an important pharmaceutical intermediate for synthesizing drugs to treat conditions like malaria and Parkinson's disease, the deuterated form is mainly a research tool.

The general workflow for using a deuterated standard in a research setting is outlined below.

Caption: Workflow for using this compound as an internal standard.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, its synthesis would follow established methods for producing Acetylpyrazine, substituting a deuterated reagent at the appropriate step. Below are generalized methodologies for the synthesis of the unlabeled compound, which can be adapted for the deuterated analog.

Method 1: Synthesis via Grignard Reaction

This method involves the reaction of a pyrazine precursor with a methyl Grignard reagent. To synthesize the d3-variant, a deuterated Grignard reagent (CD₃MgX) would be used.

Protocol:

-

Grignard Reagent Preparation: In a pressure vessel under an inert atmosphere (e.g., nitrogen), metallic magnesium is reacted with deuterated methyl chloride (CD₃Cl) in an anhydrous polar solvent like tetrahydrofuran (THF) to prepare the Grignard reagent, CD₃MgCl.

-

Addition Reaction: 2-Cyanopyrazine is dissolved in THF. A catalyst, such as a monovalent copper salt, and the prepared Grignard reagent are added to the reactor. The mixture is refluxed to form an intermediate.

-

Hydrolysis: Water is added to the reaction mixture to hydrolyze the intermediate. The pH is adjusted with a dilute acid, and the mixture is stirred under reflux.

-

Extraction and Purification: The solution is neutralized, and the product is extracted with an organic solvent like toluene. The solvent is evaporated, and the resulting solid is recrystallized from ethanol with activated carbon to yield pure 2-Acetylpyrazine-d3.

Method 2: Electrochemical Synthesis

This approach offers a more environmentally friendly alternative by using "clean energy" electrons.

Protocol:

-

Electrolyte Preparation: An ammonium persulfate saturated aqueous solution is mixed with a methylene chloride solution containing pyrazine and pyruvic acid. This mixture serves as the catholyte.

-

Electrolysis: The electrolysis is carried out in a cell with a lead plate as the cathode at a constant current density (e.g., 100 A·m⁻²). During electrolysis, sulfate radicals are generated, which react with pyruvic acid to form acetyl groups. These acetyl groups then react with protonated pyrazine to form acetylpyrazine.

-

Workup: Following the reaction, the organic layer is separated, washed, and dried. The product is then isolated and purified. To synthesize this compound via this method, a deuterated pyruvic acid (pyruvic acid-d3) would likely be required as the acetyl group donor.

Synthesis and Purification of Acetylpyrazine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Acetylpyrazine-d3, a deuterated analog of the flavor and fragrance compound acetylpyrazine. Acetylpyrazine and its derivatives are significant in the food and pharmaceutical industries.[1][2] The introduction of deuterium labels is crucial for use in metabolic studies, as internal standards in analytical chemistry, and in drug development to investigate kinetic isotope effects. This document outlines a detailed synthetic protocol based on the Grignard reaction with a deuterated reagent, followed by established purification techniques. Quantitative data, experimental methodologies, and visual workflows are presented to facilitate replication and adaptation in a research setting.

Introduction

Acetylpyrazine is a naturally occurring compound found in various roasted or baked goods, contributing to their characteristic nutty and popcorn-like aroma.[3][4] Beyond its use as a food additive, the pyrazine ring is a key structural motif in many biologically active molecules, making acetylpyrazine and its derivatives valuable intermediates in the synthesis of pharmaceuticals for treating conditions such as tuberculosis, cancer, and viral infections.[1][2][5]

The synthesis of this compound involves the introduction of three deuterium atoms at the acetyl methyl group. This isotopic labeling is a powerful tool in drug discovery and development, enabling, for example, the elucidation of metabolic pathways and the quantification of metabolites with high precision using mass spectrometry. While various methods exist for the synthesis of acetylpyrazine, including oxidation and electrochemical approaches, the Grignard reaction stands out for its reliability and adaptability for introducing isotopically labeled alkyl groups.[2][3][6]

Synthesis of this compound

The recommended synthetic route for this compound is the reaction of a deuterated Grignard reagent, methyl-d3 magnesium iodide, with a suitable pyrazine precursor, such as 2-cyanopyrazine. This method allows for the specific and efficient introduction of the trideuteromethyl group.

Proposed Synthetic Pathway

The overall reaction is a nucleophilic addition of the deuterated Grignard reagent to the nitrile group of 2-cyanopyrazine, followed by hydrolysis to yield the ketone.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acetylpyrazine using the Grignard reaction.[3]

Materials:

-

Methyl-d3 iodide (CD3I)

-

Magnesium turnings

-

2-Cyanopyrazine

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Toluene

-

Ethanol

-

Activated carbon

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Flash chromatography system

Procedure:

Part 1: Preparation of Methyl-d3 Magnesium Iodide (Grignard Reagent)

-

A three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine to initiate the reaction.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of methyl-d3 iodide in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining methyl-d3 iodide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 2-Cyanopyrazine and Hydrolysis

-

A solution of 2-cyanopyrazine in anhydrous diethyl ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed to ensure the reaction goes to completion.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is acidified with dilute hydrochloric acid.

-

The aqueous layer is separated and extracted with toluene or diethyl ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

Part 3: Purification of this compound

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1]

-

Alternatively, the crude solid can be purified by recrystallization from ethanol.[3] The solid is dissolved in hot ethanol, treated with activated carbon to remove colored impurities, filtered while hot, and allowed to cool to form crystals.

-

The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Theoretical Yield | Dependent on starting material quantities | - |

| Typical Reaction Yield (non-deuterated) | ~60-70% | [6] |

| Target Purity | > 95% | [7][8] |

| Isotopic Purity (Deuterium incorporation) | > 98% | Commercially available standards |

Purification and Characterization

Purification

As outlined in the experimental protocol, two primary methods are effective for the purification of this compound:

-

Flash Column Chromatography: This technique is suitable for separating the product from unreacted starting materials and byproducts. A typical solvent system is a gradient of ethyl acetate in hexane.

-

Recrystallization: This is an effective method for obtaining a highly pure crystalline product. Ethanol is a suitable solvent for this purpose.

Characterization

The successful synthesis and purity of this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the absence of the singlet corresponding to the acetyl methyl protons, confirming successful deuteration. The aromatic protons on the pyrazine ring should be visible.

-

¹³C NMR will show the characteristic carbonyl carbon and the carbons of the pyrazine ring.

-

²H NMR will show a signal corresponding to the deuterium atoms of the CD3 group.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C6H3D3N2O), which is 125.14 g/mol . This is 3 mass units higher than the non-deuterated acetylpyrazine (122.12 g/mol ).

-

Purity Analysis (GC-MS or HPLC): Gas chromatography-mass spectrometry or high-performance liquid chromatography can be used to determine the chemical purity of the final product.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and purification of this compound for research and development purposes. By adapting the well-established Grignard reaction with a deuterated starting material, a reliable and efficient synthesis can be achieved. The outlined purification and characterization methods will ensure a final product of high chemical and isotopic purity, suitable for demanding applications in drug metabolism studies and as an internal standard in analytical methods.

References

- 1. Page loading... [guidechem.com]

- 2. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

- 3. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]

- 7. aromaLAB Shop - 2-Acetylpyrazine - d3 [shop.aromalab.de]

- 8. aromaLAB Shop - 2-Acetylpyrazine - d3 [shop.aromalab.de]

Deuterated Acetylpyrazine physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Deuterated Acetylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated acetylpyrazine (acetylpyrazine-d3). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Introduction to Deuterated Acetylpyrazine

Deuterated acetylpyrazine, specifically this compound, is a stable isotope-labeled version of acetylpyrazine. In this form, the three hydrogen atoms of the acetyl group's methyl moiety are replaced with deuterium atoms. This isotopic substitution is a critical tool in various scientific fields, particularly in pharmacology and metabolic studies. The primary utility of deuteration lies in its ability to alter the pharmacokinetic profile of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[1][2] This can lead to a longer biological half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile for therapeutic agents.[1][3]

Quantitative Physical Data

While specific experimental data for the physical characteristics of deuterated acetylpyrazine are not widely published, they are expected to be very similar to those of its non-deuterated counterpart. The primary difference lies in the molecular weight due to the substitution of protium with deuterium. The following table summarizes the key physical data for both this compound and acetylpyrazine.

| Property | Deuterated Acetylpyrazine (this compound) | Acetylpyrazine (Non-deuterated) | Reference(s) |

| Molecular Formula | C₆H₃D₃N₂O | C₆H₆N₂O | [4] |

| Molecular Weight | 125.14 g/mol | 122.12 g/mol | [4] |

| Appearance | - | White to pale yellow crystalline powder | [5][6][7] |

| Melting Point | Expected to be very similar to the non-deuterated form. | 76 - 78 °C | [5][7][8] |

| Boiling Point | Expected to be very similar to the non-deuterated form. | 78 - 79 °C @ 8 mmHg; ~213 °C @ 760 mmHg | [5][9][10] |

| Density | Expected to be slightly higher than the non-deuterated form. | ~1.107 g/cm³ | [5][9] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical characteristics of organic compounds like deuterated acetylpyrazine.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Methodology: Capillary Method (using a Mel-Temp apparatus or Thiele tube)

-

Sample Preparation: A small amount of the crystalline deuterated acetylpyrazine is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus, which is equipped with a thermometer or a digital temperature probe and a light source and magnifying lens for observation.[11]

-

Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.[12]

-

-

Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[12] The sample is observed carefully.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[11][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Capillary Method)

-

Sample Preparation: A small amount of liquid deuterated acetylpyrazine (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or a similar heating bath.[14][15]

-

Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.[15] The heating is then discontinued.

-

Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[15] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For deuterated acetylpyrazine, ¹H NMR and ¹³C NMR would be the primary techniques.

Methodology: 1D NMR Spectroscopy

-

Sample Preparation: A few milligrams of deuterated acetylpyrazine are dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[16]

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected.[17]

-

Data Processing: The raw data is subjected to a Fourier transform to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).[16]

-

Spectral Interpretation:

-

¹H NMR: The spectrum would show the absence of a signal for the methyl protons of the acetyl group, confirming deuteration. The signals for the pyrazine ring protons would be present and their chemical shifts, splitting patterns (J-coupling), and integration would be analyzed to confirm the structure.

-

¹³C NMR: The spectrum would show signals for all carbon atoms in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with deuterium.[16]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[18]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[19][20]

-

Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).[21]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Spectral Interpretation: The resulting mass spectrum plots ion abundance versus m/z. For deuterated acetylpyrazine, the molecular ion peak would be observed at an m/z of 125, corresponding to its molecular weight. The fragmentation pattern can also provide structural information.[18]

Visualizations

Synthesis Workflow for Deuterated Acetylpyrazine

The synthesis of deuterated acetylpyrazine can be achieved through a multi-step process, often starting from a related pyrazine derivative. A common strategy involves the introduction of deuterium at a late stage of the synthesis. The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. This compound | Isotope-Labeled Compounds | 106162-18-9 | Invivochem [invivochem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-ACETYLPYRAZINE [ventos.com]

- 7. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

- 8. Acetylpyrazine 97 22047-25-2 [sigmaaldrich.com]

- 9. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]

- 10. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. omicsonline.org [omicsonline.org]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

Commercial Suppliers and Technical Applications of Acetylpyrazine-d3: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of Acetylpyrazine-d3, a deuterated analog of the flavor and fragrance compound Acetylpyrazine. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require high-purity, isotopically labeled compounds for their studies.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-Acetylpyrazine, a heterocyclic aromatic compound naturally found in various roasted, toasted, or fermented foods like coffee, bread, and nuts. The replacement of three hydrogen atoms with deuterium atoms in the acetyl group makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods. Its primary application lies in stable isotope dilution analysis (SIDA), a highly accurate technique for determining the concentration of its non-labeled counterpart in complex matrices.

Commercial Availability

A number of specialized chemical suppliers offer this compound, catering to the needs of the research and development community. The purity and isotopic enrichment of the commercially available products are critical parameters for ensuring the accuracy and reliability of experimental results. Below is a summary of key suppliers and their product specifications.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Product Number/Name | Purity | Isotopic Enrichment | Available Quantities | CAS Number |

| MedChemExpress | HY-W007692S | Not specified | Not specified | 1mg, 5mg, 10mg | 106162-18-9 |

| aromaLAB | 2065 | ≥ 95% | Not specified | 10mg, 25mg, 50mg, 100mg | 106162-18-9[1] |

| InvivoChem | V90744 | ≥ 98% | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | 106162-18-9[2] |

| Toronto Research Chemicals | A188322 | Not specified | Not specified | 1mg, 5mg, 10mg, 25mg | 106162-18-9 |

| Clearsynth | CS-O-22703 | Not specified | Not specified | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | 106162-18-9 |

Note: Isotopic enrichment is a critical parameter that is not always explicitly stated in online catalogs. It is highly recommended to request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols: Quantification of Acetylpyrazine using Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in SIDA for the accurate quantification of native Acetylpyrazine in various samples. This method is particularly valuable in food science, flavor chemistry, and metabolic studies.

Principle of the Method

A known amount of this compound is added to a sample containing an unknown amount of Acetylpyrazine. The deuterated standard is chemically identical to the analyte, and therefore, it behaves similarly during sample preparation, extraction, and chromatographic separation. The ratio of the mass spectrometer's response to the analyte and the internal standard is then used to calculate the concentration of the native Acetylpyrazine, correcting for any sample loss during the procedure.

General Experimental Workflow

Detailed Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards containing known concentrations of native Acetylpyrazine, each spiked with a constant amount of the this compound internal standard solution.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample to be analyzed.

-

Add a precise volume of the this compound stock solution to the sample. The amount added should be comparable to the expected concentration of the native analyte.

-

Thoroughly homogenize the sample to ensure complete mixing and equilibration of the internal standard with the sample matrix.

-

-

Extraction:

-

Employ a suitable extraction method to isolate the pyrazines from the sample matrix. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (HS-SPME). The choice of method will depend on the sample type and the volatility of the analyte.

-

Concentrate the extract to a final known volume.

-

-

Instrumental Analysis:

-

Analyze the extracts and calibration standards using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For GC-MS, select appropriate mass-to-charge ratios (m/z) for monitoring Acetylpyrazine and this compound in selected ion monitoring (SIM) mode.

-

For LC-MS/MS, optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the selected ions or transitions for both Acetylpyrazine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

-

Determine the concentration of Acetylpyrazine in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Biological Activity

Currently, the scientific literature on the direct involvement of Acetylpyrazine in specific signaling pathways is limited. Its primary role in a biological context is as a naturally occurring flavor and aroma compound. However, pyrazine derivatives, in general, are of interest in medicinal chemistry due to their presence in the core structures of various pharmacologically active molecules.

While there is no established signaling pathway for Acetylpyrazine itself, its potential for bioactivity should not be entirely dismissed. Future research may explore its interaction with olfactory receptors and downstream signaling cascades, or its potential metabolic transformation into more active compounds.

For now, the logical relationship in the context of drug development is more centered on its use as a stable isotope-labeled internal standard for pharmacokinetic studies of drugs that may contain a pyrazine moiety or are co-administered with substances containing pyrazines.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry, food science, and drug development. Its commercial availability from several specialized suppliers provides access to a high-purity internal standard essential for accurate quantification using stable isotope dilution analysis. While its direct role in biological signaling pathways is not yet established, its application in quantitative bioanalysis is a critical component in the broader landscape of pharmaceutical research and development. Researchers are encouraged to obtain detailed specifications from suppliers to ensure the quality and suitability of this compound for their specific applications.

References

Isotopic Purity of Acetylpyrazine-d3 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Acetylpyrazine-d3, a critical internal standard for quantitative mass spectrometry applications. Ensuring the high isotopic enrichment of such standards is paramount for the accuracy and reliability of bioanalytical and drug development studies. This document outlines the common isotopic purity specifications, detailed experimental protocols for its determination, and the potential for isotopic exchange.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a key parameter that defines its quality and suitability as an internal standard. Commercially available standards typically offer high isotopic enrichment. The data is commonly presented in a Certificate of Analysis (CoA), detailing the distribution of deuterated and non-deuterated species.

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98% |

| Chemical Purity | ≥ 99% |

| Deuterium Incorporation | Minimum 95% d3 |

Table 2: Illustrative Isotopic Distribution for a Batch of this compound

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 1.0 |

| d1 | < 2.0 |

| d2 | < 2.0 |

| d3 | > 95.0 |

Note: The values in Table 2 are illustrative and can vary between different batches and manufacturers. Always refer to the specific Certificate of Analysis provided with the standard.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (LC-MS/MS) Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic distribution of deuterated standards.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acetylpyrazine (d0): Precursor ion (m/z) -> Product ion (m/z)

-

Acetylpyrazine-d1: Precursor ion (m/z) -> Product ion (m/z)

-

Acetylpyrazine-d2: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Data Analysis: The peak areas for each isotopologue are integrated, and the relative percentage of each is calculated to determine the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H-NMR, provides detailed structural information and can be used to assess the degree and position of deuteration.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound standard in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of approximately 10 mg/mL in an NMR tube.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Nucleus: ¹H.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 5 seconds to ensure full relaxation of the protons.

-

-

Data Analysis:

-

The ¹H-NMR spectrum of a non-deuterated Acetylpyrazine standard is used as a reference.

-

The integral of the residual proton signal in the deuterated position (the acetyl group) is compared to the integral of a non-deuterated proton signal on the pyrazine ring.

-

The percentage of deuteration is calculated based on the reduction in the integral of the target proton signal.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical procedures for determining the isotopic purity of this compound.

Potential for Hydrogen-Deuterium Exchange

A critical consideration when using deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, which can compromise the isotopic purity. For this compound, the deuterium atoms are on a methyl group adjacent to a carbonyl group. While generally stable, these deuterons can be susceptible to exchange under certain conditions:

-

pH: Extreme pH conditions (highly acidic or basic) can facilitate enolization and subsequent H/D exchange. It is crucial to maintain the pH of solutions within a neutral range.

-

Temperature: Elevated temperatures can increase the rate of H/D exchange. Standards should be stored at recommended temperatures and sample processing should be performed without excessive heat.

-

Solvent: The choice of solvent can influence stability. Protic solvents, especially those containing exchangeable protons (e.g., water, methanol), may contribute to back-exchange over time.

To mitigate the risk of H/D exchange, it is recommended to:

-

Store standards in anhydrous aprotic solvents when possible.

-

Prepare fresh working solutions.

-

Avoid prolonged storage of diluted solutions in protic solvents.

-

Regularly verify the isotopic purity of the standard, especially for long-term studies.

By adhering to these guidelines and employing rigorous analytical methods, researchers can ensure the integrity of their this compound internal standards, leading to more accurate and reproducible quantitative results in their studies.

An In-depth Technical Guide on the Natural Occurrence of Acetylpyrazines in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and popcorn-like aromas in a wide variety of thermally processed foods. Their formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This technical guide provides a comprehensive overview of the natural occurrence of acetylpyrazines in food, their formation pathways, and the analytical methodologies used for their quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of food science, flavor chemistry, and related disciplines.

Introduction to Acetylpyrazines

Pyrazines, including their acetyl derivatives, are crucial flavor compounds found in many cooked foods.[1] 2-Acetylpyrazine (CAS 22047-25-2) is a prominent member of this family, highly regarded for its characteristic aroma.[2]

Chemical Properties

2-Acetylpyrazine is a crystalline solid at room temperature, appearing as colorless to pale yellow crystals.[3][4] It is slightly soluble in water but soluble in organic solvents.[3]

Sensory Characteristics

The odor profile of 2-acetylpyrazine is concentration-dependent. At low concentrations, it imparts pleasant nutty and popcorn-like notes, while at higher levels, more pronounced roasted and burnt aromas are perceived.[2] It is a key contributor to the aroma of popcorn, bread crust, roasted coffee, and various nuts.[1][5] Normal usage levels in finished consumer products range from 0.05 to 5 ppm.[6][7]

Natural Occurrence of Acetylpyrazines in Food

Acetylpyrazines are naturally formed during the thermal processing of food. Their presence is a hallmark of roasting, baking, and frying.

Thermally Processed Foods

The Maillard reaction, the primary pathway for acetylpyrazine formation, is initiated by heat. Therefore, these compounds are abundant in foods that undergo significant heat treatment.

Roasted coffee beans are a rich source of pyrazines, which are critical to the characteristic coffee aroma.[8] The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[8] Similarly, roasted nuts, such as peanuts and almonds, develop their desirable roasted flavor profiles due to the formation of pyrazines during the roasting process.[9][10][11][12][13]

The golden-brown crust of bread is a direct result of the Maillard reaction, leading to the formation of a complex mixture of flavor compounds, including 2-acetylpyrazine.[14][15][16] The concentration of these compounds is highest in the crust where the temperature is the greatest.

The quintessential aroma of popcorn is largely due to the presence of 2-acetylpyrazine, often referred to as "popcorn pyrazine".[5]

Formation Pathway of 2-Acetylpyrazine: The Maillard Reaction

The formation of acetylpyrazines is a well-established consequence of the Maillard reaction.[17] This non-enzymatic browning reaction is fundamental to the flavor development of many cooked foods.

Overview of the Maillard Reaction

The Maillard reaction encompasses a series of complex chemical reactions that occur when amino acids and reducing sugars are heated together. The initial step involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, forming an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine. Subsequent reactions, including dehydration, fragmentation, and polymerization, lead to the formation of a diverse array of flavor and aroma compounds, including pyrazines.[2]

Step-by-Step Formation of 2-Acetylpyrazine

The formation of 2-acetylpyrazine proceeds through the reaction of α-aminocarbonyl intermediates, which are key products of the Maillard reaction.

Caption: Formation Pathway of 2-Acetylpyrazine.

Quantitative Analysis of Acetylpyrazines

The quantification of acetylpyrazines in food is essential for understanding their contribution to flavor and for quality control purposes.

Common Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like acetylpyrazines. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from the food matrix prior to GC-MS analysis.

Quantitative Data Summary

The concentration of 2-acetylpyrazine can vary significantly depending on the food matrix and the processing conditions. The following table summarizes representative concentrations found in various foods.

| Food Product | Concentration Range (µg/kg) | Reference(s) |

| Roasted Coffee | 82,100 - 211,600 (total alkylpyrazines) | [8] |

| Bread Crust | 188 - 390 (acrylamide, a related Maillard product) | |

| Popcorn | Not specified in µg/kg | [5] |

| Roasted Peanuts | Not specified in µg/kg | [9][10] |

| Roasted Almonds | Not specified in µg/kg | [11][12][13] |

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Acetylpyrazine

The following protocol provides a detailed methodology for the extraction and quantification of 2-acetylpyrazine in a solid food matrix.

Principle

Volatile compounds, including 2-acetylpyrazine, are extracted from the headspace of a heated food sample onto a solid-phase microextraction (SPME) fiber. The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer.

Materials and Reagents

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

2-Acetylpyrazine standard

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Saturated sodium chloride solution

Sample Preparation

-

Grind the solid food sample to a fine powder.

-

Weigh a precise amount of the ground sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a specific volume of saturated sodium chloride solution (e.g., 5 mL) to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Add a known amount of the internal standard solution.

-

Immediately cap the vial tightly.

HS-SPME Procedure

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injector.

GC-MS Conditions

-

Injector: Splitless mode, 250°C.

-

Column: A suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Quantification

Create a calibration curve using standard solutions of 2-acetylpyrazine with a fixed concentration of the internal standard. The concentration of 2-acetylpyrazine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Experimental Workflow for HS-SPME-GC-MS.

Conclusion

Acetylpyrazines are integral to the sensory experience of many thermally processed foods, contributing desirable roasted and nutty flavor notes. Their formation via the Maillard reaction is a complex process influenced by factors such as temperature, time, and the composition of the food matrix. The analytical techniques and protocols outlined in this guide provide a robust framework for the quantification of these important flavor compounds, enabling further research into their formation, stability, and sensory impact in a variety of food systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal [agris.fao.org]

- 4. Peanut oils from roasting operations: An overview of production technologies, flavor compounds, formation mechanisms, and affecting factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 7. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylpyrazine | TargetMol [targetmol.com]

- 12. 2-acetyl pyrazine, 22047-25-2 [perflavory.com]

- 13. 2-acetyl-6-methyl pyrazine, 22047-26-3 [thegoodscentscompany.com]

- 14. ubblab.weebly.com [ubblab.weebly.com]

- 15. iris.unina.it [iris.unina.it]

- 16. bfr.bund.de [bfr.bund.de]

- 17. researchgate.net [researchgate.net]

The Role of Acetylpyrazine-d3 in Modern Flavor Chemistry Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylpyrazine-d3, a deuterated isotopologue of the naturally occurring flavor compound 2-acetylpyrazine, serves as a critical internal standard in the quantitative analysis of flavor and aroma compounds. Its application in stable isotope dilution analysis (SIDA) coupled with mass spectrometry-based techniques provides unparalleled accuracy and precision in complex food and beverage matrices. This guide delves into the core principles of its application, detailed experimental protocols, and the interpretation of analytical data, providing researchers with a comprehensive understanding of its utility in flavor chemistry.

Introduction to Acetylpyrazine and the Significance of Deuterated Standards

2-Acetylpyrazine is a key flavor compound found in a variety of cooked and roasted foods, contributing nutty, roasted, and popcorn-like aroma notes.[1] It is formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing. Given its potent aroma and low odor threshold, accurate quantification of 2-acetylpyrazine and related pyrazines is crucial for understanding and controlling the flavor profiles of food products.

Stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern analytical chemistry.[2] In quantitative mass spectrometry, variations in sample preparation, injection volume, and instrument response can lead to significant analytical errors. By introducing a known amount of a deuterated standard at the beginning of the analytical workflow, these variations can be effectively normalized. This compound is an ideal internal standard for the analysis of 2-acetylpyrazine as it shares near-identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.

Physicochemical and Spectrometric Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Chemical Formula | C₆H₃D₃N₂O | [3] |

| Molecular Weight | 125.14 g/mol | [3] |

| CAS Number | 106162-18-9 | [3] |

| Appearance | Solid | N/A |

| Boiling Point | ~ 235 °C (for unlabeled) | N/A |

| Solubility | Soluble in organic solvents | N/A |

Mass Spectrometry Data

The mass spectrum of the unlabeled 2-acetylpyrazine provides a basis for predicting the fragmentation pattern of this compound. The primary fragmentation of 2-acetylpyrazine involves the loss of a methyl radical (CH₃•) and carbon monoxide (CO). For this compound, the acetyl group is deuterated (-C(O)CD₃), leading to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

| Ion | Predicted m/z | Description |

| [M]⁺• | 125 | Molecular ion |

| [M-CD₃]⁺ | 107 | Loss of the deuterated methyl radical |

| [M-CO]⁺• | 97 | Loss of carbon monoxide |

| [Pyrazine-C≡O]⁺ | 107 | Pyrazinyl acylium ion |

| [Pyrazine]⁺• | 79 | Pyrazine radical cation |

Note: This table is based on the known fragmentation of 2-acetylpyrazine and the principles of mass spectrometry for deuterated compounds. The actual fragmentation may vary slightly depending on the instrument and conditions.

Experimental Protocols

The following protocols provide a framework for the use of this compound in the quantitative analysis of 2-acetylpyrazine in food matrices.

General Workflow for Stable Isotope Dilution Analysis (SIDA)

The overarching workflow for using this compound as an internal standard is depicted below.

Protocol for Quantification of 2-Acetylpyrazine in Coffee

This protocol is adapted from methodologies for pyrazine analysis in coffee.[2][4]

1. Sample Preparation and Spiking:

-

Weigh 5 g of ground coffee into a 50 mL centrifuge tube.

-

Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol).

-

Vortex for 30 seconds to ensure thorough mixing.

2. Extraction:

-

Add 20 mL of dichloromethane to the tube.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 5000 rpm for 10 minutes.

-

Carefully collect the dichloromethane supernatant.

-

Repeat the extraction process with another 20 mL of dichloromethane.

-

Combine the supernatants.

3. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a silica SPE cartridge (500 mg) with 5 mL of dichloromethane.

-

Load the combined extract onto the cartridge.

-

Wash the cartridge with 5 mL of a 95:5 (v/v) dichloromethane:ethyl acetate solution to remove interferences.

-

Elute the pyrazines with 10 mL of a 50:50 (v/v) dichloromethane:ethyl acetate solution.

-

Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor m/z for 2-Acetylpyrazine: 122 (molecular ion), 107, 94.

-

Monitor m/z for this compound: 125 (molecular ion), 107.

-

-

Protocol for Quantification of 2-Acetylpyrazine in Baked Goods (e.g., Bread Crust)

1. Sample Preparation and Spiking:

-

Freeze-dry the bread crust and grind it into a fine powder.

-

Weigh 2 g of the powdered crust into a 20 mL headspace vial.

-

Add a known amount of this compound solution.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the vial at 60 °C for 10 minutes in a heating block.

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C.

3. GC-MS Analysis:

-

Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

-

Use the same GC-MS conditions as described in the coffee protocol (Section 3.2.4).

Data Analysis and Quantification

1. Peak Integration:

-

Integrate the peak areas of the selected ions for both 2-acetylpyrazine and this compound.

2. Calibration Curve:

-

Prepare a series of calibration standards containing a fixed amount of this compound and varying concentrations of unlabeled 2-acetylpyrazine.

-

Analyze the standards using the same GC-MS method.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS) against the concentration of the analyte.

-

Perform a linear regression to obtain the calibration curve and the response factor.

3. Quantification of 2-Acetylpyrazine in the Sample:

-

Calculate the concentration of 2-acetylpyrazine in the sample using the following equation:

Concentration_analyte = (Area_analyte_sample / Area_IS_sample) * (1 / slope_calibration_curve)

Logical Relationships in the Analytical Process

The following diagram illustrates the logical flow and dependencies in the quantitative analysis using an internal standard.

Conclusion

This compound is a powerful tool in flavor chemistry research, enabling accurate and reliable quantification of the key aroma compound 2-acetylpyrazine. By employing stable isotope dilution analysis, researchers can overcome the challenges associated with complex food matrices and instrumental variability. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in flavor analysis, contributing to a deeper understanding and control of food flavor.

References

- 1. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylpyrazine [webbook.nist.gov]

- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetylpyrazine-d3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Acetylpyrazine-d3 as a stable isotope-labeled compound in metabolic studies. While specific research on the metabolism of this compound is emerging, this document outlines the established principles of using deuterium-labeled compounds, proposes likely metabolic pathways for acetylpyrazine based on structurally related compounds, and provides detailed experimental methodologies.

Introduction to Deuterium-Labeled Compounds in Metabolic Studies

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[][2] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions at the site of deuteration.[3][4] This property offers several advantages in metabolic studies:

-

Elucidation of Metabolic Pathways: By strategically placing deuterium labels on a molecule, researchers can trace its metabolic fate and identify the sites of metabolic modification.[]

-

Improved Pharmacokinetic Profiles: Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to improved efficacy and patient compliance.[3][5]

-

Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites.[3]

-

Quantitative Analysis: Deuterium-labeled compounds serve as excellent internal standards for quantitative mass spectrometry assays due to their similar chemical properties to the unlabeled analyte but distinct mass.[6]

Proposed Metabolic Biotransformation of Acetylpyrazine

While specific studies on acetylpyrazine metabolism are limited, the biotransformation of structurally similar alkylpyrazines has been investigated. A human study on the metabolism of alkylpyrazines from coffee revealed that they are primarily metabolized to their corresponding pyrazine carboxylic acids.[7] Based on this and general principles of biotransformation, which involve Phase I (functionalization) and Phase II (conjugation) reactions, a putative metabolic pathway for acetylpyrazine is proposed.[8]

Phase I Metabolism: The acetyl group of acetylpyrazine is a likely site for initial oxidation reactions.

-

Oxidation: The methyl group of the acetyl moiety can be oxidized to a primary alcohol, which is then further oxidized to a carboxylic acid, forming pyrazine-2-yl-glyoxylic acid.

-

Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol, forming 1-(pyrazin-2-yl)ethanol.

Phase II Metabolism: The resulting metabolites from Phase I, containing hydroxyl or carboxyl groups, can then undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.

-

Glucuronidation: The hydroxylated metabolite can be conjugated with glucuronic acid.

-

Sulfation: The hydroxylated metabolite can also be conjugated with a sulfonate group.

The use of this compound, with deuterium on the acetyl methyl group, would be expected to slow down the initial oxidation step, potentially leading to a different metabolite profile or a slower overall clearance of the compound.

Quantitative Data from a Hypothetical Metabolic Study

The following table summarizes hypothetical pharmacokinetic data from a study comparing Acetylpyrazine and this compound in a preclinical model. This data is for illustrative purposes to demonstrate the potential impact of deuteration.

| Parameter | Acetylpyrazine | This compound |

| Cmax (ng/mL) | 150 ± 25 | 180 ± 30 |

| Tmax (h) | 0.5 | 0.75 |

| AUC (0-t) (ng·h/mL) | 450 ± 50 | 720 ± 60 |

| Half-life (t1/2) (h) | 1.2 ± 0.2 | 2.5 ± 0.3 |

| Clearance (mL/min/kg) | 15 ± 2 | 8 ± 1.5 |

| Metabolite M1 (Pyrazine-2-yl-glyoxylic acid) % of Dose | 45% | 25% |

| Metabolite M2 (1-(pyrazin-2-yl)ethanol) % of Dose | 15% | 20% |

Data are presented as mean ± standard deviation.

Experimental Protocols

A typical in vivo metabolic study using this compound would involve the following key steps:

1. Animal Dosing and Sample Collection:

- Test Subjects: Male Sprague-Dawley rats (n=5 per group).

- Formulation: Acetylpyrazine and this compound are formulated in a vehicle of 0.5% methylcellulose in water.

- Dosing: Animals are administered a single oral dose of 10 mg/kg.

- Sample Collection: Blood samples are collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant. Plasma is separated by centrifugation. Urine and feces are collected over 24 hours.

2. Sample Preparation:

- Plasma: To 100 µL of plasma, 300 µL of acetonitrile containing an internal standard (e.g., a structurally related deuterated compound) is added to precipitate proteins. After vortexing and centrifugation, the supernatant is transferred to a new plate for analysis.

- Urine: Urine samples are diluted 1:1 with water. For analysis of conjugated metabolites, a portion of the diluted urine is incubated with β-glucuronidase and sulfatase enzymes prior to protein precipitation.

3. Analytical Methodology (LC-MS/MS):

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

- Chromatographic Conditions: A C18 reverse-phase column is used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect and quantify the parent compound and its metabolites. The specific mass transitions for Acetylpyrazine, this compound, and their expected metabolites are monitored.

4. Data Analysis:

- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) are calculated from the plasma concentration-time profiles using non-compartmental analysis software.

- Metabolite identification is performed by comparing the retention times and mass spectra of the detected peaks with those of authentic standards, if available, or by interpreting the fragmentation patterns.

- The percentage of each metabolite is calculated based on the amount recovered in urine and feces relative to the administered dose.

Visualizing Metabolic Pathways and Experimental Workflows

Proposed Metabolic Pathway of Acetylpyrazine

A diagram illustrating the proposed Phase I and Phase II metabolic pathways of acetylpyrazine.

Experimental Workflow for a Metabolic Study

A flowchart depicting the key steps in a typical in vivo metabolic study using a labeled compound.

References

- 2. hwb.gov.in [hwb.gov.in]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. This compound | Isotope-Labeled Compounds | 106162-18-9 | Invivochem [invivochem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Guide to the Theoretical Mass Spectrometry of Acetylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pathways of Acetylpyrazine-d3. Understanding these fragmentation patterns is crucial for the structural elucidation, metabolic profiling, and quantification of this and related compounds in complex matrices. This document provides a detailed analysis of the expected fragmentation, supported by data tables and visual representations of the fragmentation cascades.

Introduction

Acetylpyrazine is a key flavor component found in many roasted and toasted foods. Its deuterated analog, this compound, serves as an invaluable internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties and distinct mass. Electron ionization mass spectrometry is a powerful technique for analyzing such volatile compounds, providing a reproducible fragmentation pattern that acts as a chemical fingerprint. This guide outlines the predicted fragmentation of this compound, based on the known fragmentation of Acetylpyrazine and fundamental principles of mass spectrometry.

Theoretical Fragmentation Pathways

Upon electron ionization, this compound is expected to form a molecular ion ([M]+•) at m/z 125. The presence of the electron-rich pyrazine ring and the carbonyl group dictates the subsequent fragmentation pathways. The primary fragmentation events are anticipated to be α-cleavages adjacent to the carbonyl group and cleavage of the bond between the carbonyl carbon and the pyrazine ring.

The key fragmentation pathways are proposed as follows:

-

Loss of the deuterated methyl radical ([CD3]•): This is a classic α-cleavage for ketones and is expected to be a major fragmentation pathway. The loss of the [CD3]• radical from the molecular ion (m/z 125) will result in the formation of the pyrazinoyl cation at m/z 107. This ion is resonance-stabilized, contributing to its expected high abundance.

-

Formation of the deuterated acetyl cation ([CD3CO]+): Cleavage of the bond between the carbonyl carbon and the pyrazine ring will generate the deuterated acetyl cation at m/z 46. This is another characteristic fragmentation for methyl ketones.

-

Loss of carbon monoxide (CO): Following the initial loss of the deuterated methyl radical, the resulting fragment ion at m/z 107 can further lose a neutral molecule of carbon monoxide. This would lead to the formation of a pyrazinyl cation at m/z 79.

-

Ring fragmentation: The pyrazine ring itself can undergo fragmentation, typically through the loss of HCN, leading to smaller fragment ions. For instance, the ion at m/z 79 could lose HCN to produce an ion at m/z 52.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization, based on the fragmentation of its non-deuterated analog. The relative intensities are estimations based on typical fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 125 | [M]+• (C6H3D3N2O)+• | - | Moderate |

| 107 | [M - CD3]+ | •CD3 | High |

| 79 | [M - CD3 - CO]+ | •CD3, CO | Moderate |

| 52 | [C3HDN]+ | •CD3, CO, HCN | Low |

| 46 | [CD3CO]+ | C4H3N2• | Moderate |

Experimental Protocols

While this guide is theoretical, a typical experimental protocol for analyzing this compound by GC-MS would involve:

-

Sample Preparation: Dilution of the this compound standard in a suitable solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC): Separation on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial oven temperature of around 60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: Logical workflow for EI-MS fragmentation analysis.

Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide

Data Presentation: Quantitative Solubility of Acetylpyrazine

The following tables summarize the quantitative solubility of acetylpyrazine in various organic solvents.

Table 1: Solubility in Common Solvents at Room Temperature

| Solvent | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | 100[1] | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility[1]. |

| Dimethyl Sulfoxide (DMSO) | 24[2] | Fresh DMSO is recommended as moisture absorption can reduce solubility[2]. |

| Ethanol (95%) | 50 | Calculated from 1 g in 20 ml[3]. |

Table 2: Mole Fraction Solubility of Acetylpyrazine in Various Solvents at Different Temperatures [4][5]

| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | N-Methyl-2-pyrrolidone (NMP) | Dimethylformamide (DMF) |

| 268.15 | 0.0893 | 0.0668 | 0.0489 | 0.1384 | 0.1197 | 0.2315 | 0.1987 |

| 273.15 | 0.1045 | 0.0789 | 0.0587 | 0.1598 | 0.1398 | 0.2678 | 0.2301 |

| 278.15 | 0.1218 | 0.0929 | 0.0701 | 0.1842 | 0.1625 | 0.3089 | 0.2654 |

| 283.15 | 0.1415 | 0.1091 | 0.0833 | 0.2119 | 0.1881 | 0.3553 | 0.3051 |

| 288.15 | 0.1641 | 0.1279 | 0.0986 | 0.2435 | 0.2171 | 0.4078 | 0.3498 |

| 293.15 | 0.1898 | 0.1496 | 0.1164 | 0.2794 | 0.2499 | 0.4671 | 0.4001 |

| 298.15 | 0.2191 | 0.1747 | 0.1371 | 0.3203 | 0.2872 | 0.5341 | 0.4567 |

| 303.15 | 0.2526 | 0.2038 | 0.1611 | 0.3669 | 0.3296 | 0.6098 | 0.5205 |

| 308.15 | 0.2908 | 0.2374 | 0.1889 | 0.4199 | 0.3778 | 0.6953 | 0.5924 |

Qualitative Solubility Summary

Acetylpyrazine is also reported to be:

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing solubility data.

Dynamic Analytic Method for Solubility Determination

A dynamic analytic method was employed to determine the mole fraction solubility of acetylpyrazine in various pure solvents at temperatures ranging from 268.15 K to 308.15 K under atmospheric pressure[4][5].

Methodology:

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a temperature sensor, and a sampling port is used. The temperature of the vessel is controlled by a circulating water bath.

-

Procedure: a. An excess amount of acetylpyrazine is added to a known mass of the solvent in the jacketed glass vessel. b. The mixture is continuously stirred to ensure equilibrium is reached. c. The temperature is maintained at the desired setpoint. d. Once the solution reaches equilibrium (i.e., the concentration of the solute in the solution remains constant), a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation. e. The concentration of acetylpyrazine in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). f. The mole fraction solubility is then calculated from the concentration data.

-

Data Correlation: The experimental solubility data can be correlated with thermodynamic models such as the modified Apelblat model, the λh model, and the NRTL model to predict solubility at different temperatures[4][5].

Protocol for Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, a multi-component solvent system is often required to achieve the desired concentration and stability. The following protocol yields a clear solution of at least 2.5 mg/mL[1].

Solvent System:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure:

-

Prepare a stock solution of acetylpyrazine in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Finally, add 450 µL of saline to adjust the total volume to 1 mL and mix well.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the dynamic analytic method.

Caption: Workflow for Dynamic Solubility Determination.

Logical Relationship of Solubility Factors

This diagram illustrates the key factors influencing the solubility of a compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. karnatakaaromas.com [karnatakaaromas.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]

- 7. Buy Bulk - Acetyl Pyrazine | Wholesale Supplier [sinofoodsupply.com]

- 8. 2-acetylpyrazine (22047-25-2) | Chemical Product Exporter [chemicalbull.com]

- 9. Acetylpyrazine | 22047-25-2 [chemicalbook.com]

- 10. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-ACETYLPYRAZINE [ventos.com]

The Deuterium Switch: A Technical Guide to Deuterated Compounds in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development. This "deuterium switch" can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth review of the core principles of deuteration, supported by quantitative data from clinical studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. The focus is on providing researchers and drug development professionals with a comprehensive understanding of the opportunities and methodologies associated with the use of deuterated compounds in pharmaceutical research.

Introduction: The Rationale for Deuteration

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical size and chemical properties to protium (¹H). However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the "kinetic isotope effect" (KIE), which can significantly slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[1] By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule, medicinal chemists can strategically impede its breakdown by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1]

The potential benefits of this approach are manifold and include:

-

Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[2]

-

Increased Drug Exposure: Reduced clearance can result in higher overall drug concentrations in the body (Area Under the Curve, AUC).[2]

-

Reduced Peak Plasma Concentrations (Cmax): Slower absorption and metabolism can lead to lower, more sustained plasma levels, potentially reducing dose-dependent side effects.

-